molecular formula C7H6CoO2 B8180281 Cobalt(II) benzoate

Cobalt(II) benzoate

Cat. No.: B8180281
M. Wt: 181.05 g/mol
InChI Key: GPXJPCNTGZFWPM-UHFFFAOYSA-N
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Description

Cobalt(II) benzoate: is an inorganic compound with the chemical formula C₁₄H₁₀CoO₄ . It is a cobalt salt of benzoic acid and is known for its distinctive properties, including its magnetic behavior and coordination chemistry. This compound is often used in various scientific research applications due to its unique characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt(II) benzoate can be synthesized by reacting cobalt carbonate (CoCO₃) with benzoic acid (C₇H₆O₂) in boiling water. The reaction typically involves the following steps:

  • Dissolve cobalt carbonate in boiling water.
  • Add benzoic acid to the solution.
  • Allow the reaction to proceed, resulting in the formation of this compound trihydrate.
  • Crystallize the product from the solution .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cobalt(II) benzoate undergoes various chemical reactions, including:

    Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.

    Reduction: Cobalt(II) can be reduced to cobalt metal or cobalt(I) in the presence of reducing agents.

    Substitution: The benzoate ligands can be substituted with other ligands in coordination chemistry reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Ligands such as ammonia (NH₃) or ethylenediamine (C₂H₄(NH₂)₂) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Cobalt(III) benzoate or cobalt oxides.

    Reduction: Cobalt metal or cobalt(I) complexes.

    Substitution: Various cobalt coordination complexes depending on the substituting ligand.

Scientific Research Applications

Cobalt(II) benzoate has a wide range of applications in scientific research, including:

Chemistry:

Biology:

  • Investigated for its potential use in biological systems due to its coordination chemistry.

Medicine:

  • Explored for its potential therapeutic applications, although specific medical uses are still under research.

Industry:

  • Utilized in the production of catalysts for various chemical reactions.
  • Employed in the manufacture of pigments and dyes.

Mechanism of Action

The mechanism of action of cobalt(II) benzoate involves its ability to form coordination complexes with various ligands. The cobalt ion can interact with different molecular targets, leading to changes in their chemical and physical properties. The pathways involved in these interactions depend on the specific ligands and conditions used in the reactions.

Comparison with Similar Compounds

    Cobalt(II) acetate (C₄H₆CoO₄): Known for its use in various catalytic processes.

    Cobalt(II) formate (C₂H₂CoO₄):

Uniqueness of Cobalt(II) Benzoate:

Properties

IUPAC Name

benzoic acid;cobalt
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.Co/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXJPCNTGZFWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.[Co]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6CoO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-69-4
Record name Benzoic acid, cobalt(2+) salt (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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